molecular formula C13H13N3O2 B4264865 N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B4264865
M. Wt: 243.26 g/mol
InChI Key: IBOYKVIZDFFWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly known as AMD3100, is a small molecule antagonist of the CXCR4 chemokine receptor. This compound has gained significant attention due to its potential applications in scientific research, particularly in the fields of stem cell mobilization and cancer treatment. In

Scientific Research Applications

AMD3100 has been extensively studied for its potential applications in scientific research. One of the most promising applications of AMD3100 is in stem cell mobilization. This compound has been shown to increase the number of hematopoietic stem cells in the bloodstream, which can be harvested for transplantation. Additionally, AMD3100 has been investigated for its potential use in cancer treatment. CXCR4 is overexpressed in many types of cancer, and blocking this receptor with AMD3100 has been shown to inhibit cancer cell migration and invasion.

Mechanism of Action

AMD3100 works by binding to the CXCR4 receptor and preventing the binding of its natural ligand, CXCL12. This binding prevents the activation of downstream signaling pathways, which ultimately leads to the inhibition of cell migration and invasion.
Biochemical and Physiological Effects
AMD3100 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on stem cell mobilization and cancer treatment, AMD3100 has also been shown to inhibit HIV infection by preventing the entry of the virus into host cells. Additionally, AMD3100 has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

AMD3100 has several advantages for lab experiments. It is a small molecule that is easily synthesized and can be administered orally or intravenously. Additionally, AMD3100 has been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to using AMD3100 in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, AMD3100 has been shown to have some off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for the study of AMD3100. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer. Additionally, AMD3100 could be further studied for its potential use in the treatment of other inflammatory diseases. Finally, the development of new derivatives of AMD3100 with improved pharmacokinetic properties could lead to more effective treatments for a variety of diseases.

properties

IUPAC Name

N-(4-acetylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)15-13(18)12-7-8-14-16(12)2/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOYKVIZDFFWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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